Tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate
Description
Tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a thieno[3,2-d]pyrimidine core, and a tert-butyl ester group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Properties
Molecular Formula |
C16H21ClN4O3S |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21ClN4O3S/c1-16(2,3)24-15(23)21-6-4-20(5-7-21)13-12-11(18-14(17)19-13)8-10(9-22)25-12/h8,22H,4-7,9H2,1-3H3 |
InChI Key |
CHOMCLFTFUEOCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC3=C2SC(=C3)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired production scale. Industrial synthesis often emphasizes efficiency, scalability, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the thieno[3,2-d]pyrimidine core or the piperazine ring.
Substitution: The chloro group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution of the chloro group can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another derivative of N-Boc piperazine with different substituents.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative with distinct chemical properties.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: An aminopyridine derivative used as an intermediate in organic synthesis.
Uniqueness
Tert-butyl 4-[2-chloro-6-(hydroxymethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its thieno[3,2-d]pyrimidine core and piperazine ring contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
